4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with hydroxyphenyl and methyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol typically involves multi-step organic reactions. One common method starts with the condensation of 4-hydroxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then methylated using methyl iodide under basic conditions to introduce the methyl group. Finally, the hydroxyphenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol involves its interaction with various molecular targets. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant properties. The benzimidazole core can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects. The compound’s ability to inhibit specific pathways, such as the MAP kinase pathway, is also under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure and exhibit comparable biological activities.
Benzimidazole derivatives: Compounds like 2-(4-hydroxyphenyl)benzimidazole have similar core structures but differ in their substitution patterns.
Uniqueness
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-2-11-20-19(12-14)22-21(16-5-9-18(25)10-6-16)23(20)13-15-3-7-17(24)8-4-15/h2-12,24-25H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLFJCPPUEUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.